

# Assessing the long-term efficacy and safety of CTX-712 in preclinical models

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## Compound of Interest

Compound Name: CTX-712

Cat. No.: B10831987

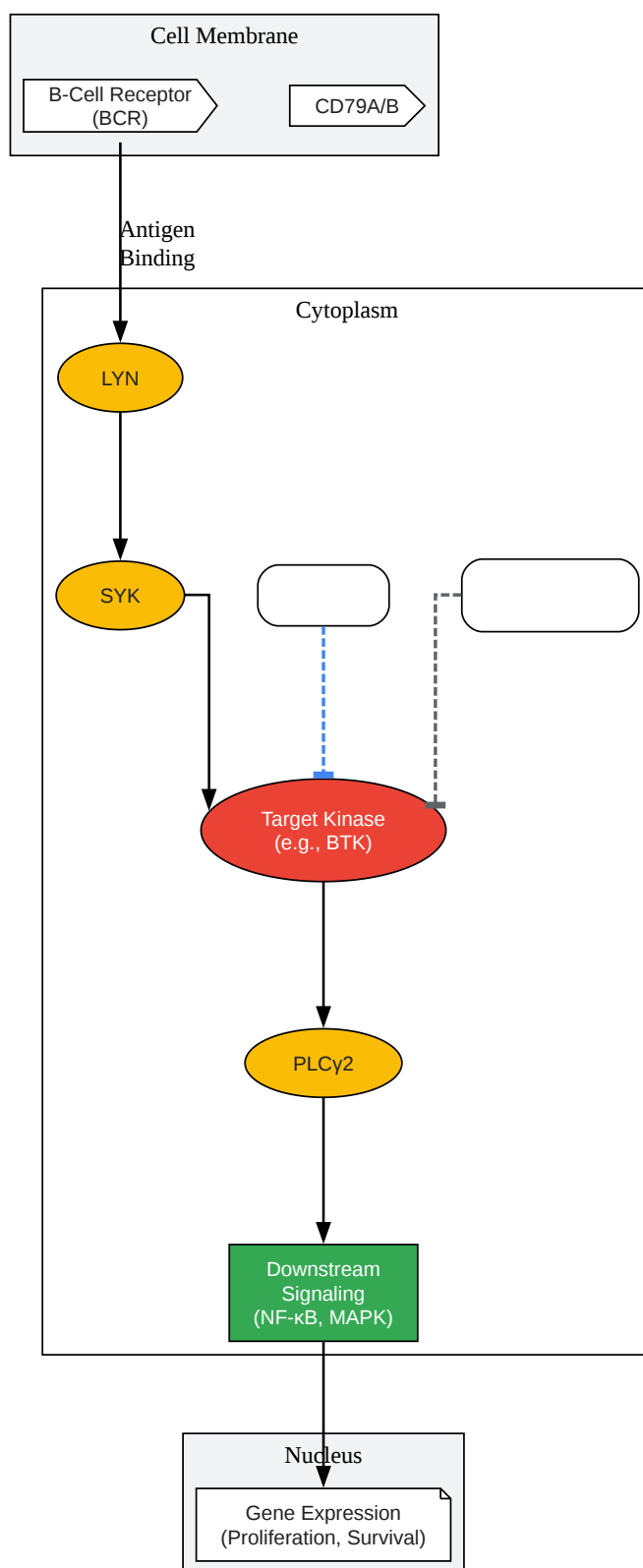
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## Comparative Preclinical Assessment of CTX-712: A Novel Kinase Inhibitor

This guide provides a comparative analysis of the preclinical efficacy and safety profile of **CTX-712**, a novel investigational compound, against a well-established alternative in relevant disease models. The following sections detail the compound's mechanism of action, present comparative efficacy and safety data from preclinical studies, and outline the experimental protocols used to generate this data.

### Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

**CTX-712** is a potent and selective inhibitor of a key kinase in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of certain types of malignant B-cells. By inhibiting this kinase, **CTX-712** aims to block downstream signaling, leading to decreased tumor cell growth and survival. The diagram below illustrates the targeted pathway and the mechanism of action of **CTX-712** in comparison to a standard-of-care inhibitor.



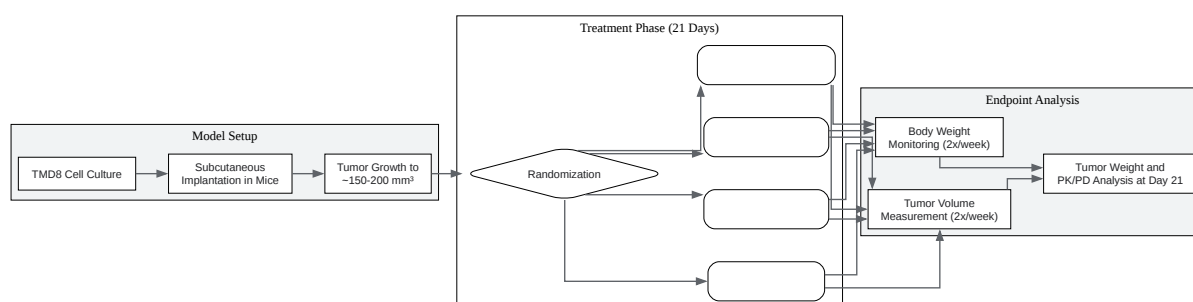
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Caption: Targeted inhibition of the BCR signaling pathway by **CTX-712**.

## Comparative Efficacy in a Xenograft Model

The in vivo efficacy of **CTX-712** was evaluated in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model. This model is widely used to assess the anti-tumor activity of compounds targeting B-cell malignancies.

### Experimental Workflow



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Caption: Workflow for the in vivo xenograft efficacy study.

### Efficacy Data Summary

Treatment Group	Dose (mg/kg)	Mean Tumor Volume at Day 21 (mm <sup>3</sup> )	Tumor Growth Inhibition (%)	Mean Final Tumor Weight (g)
Vehicle Control	-	1850 ± 210	-	1.9 ± 0.25
CTX-712	10	850 ± 150	54	0.9 ± 0.18
CTX-712	30	320 ± 95	83	0.3 ± 0.11
Comparator	30	450 ± 110	76	0.5 ± 0.15

## In Vitro Potency and Selectivity

The potency of **CTX-712** was assessed through biochemical assays against the target kinase and a panel of other kinases to determine its selectivity. Cellular potency was evaluated by measuring the inhibition of cell proliferation in a DLBCL cell line.

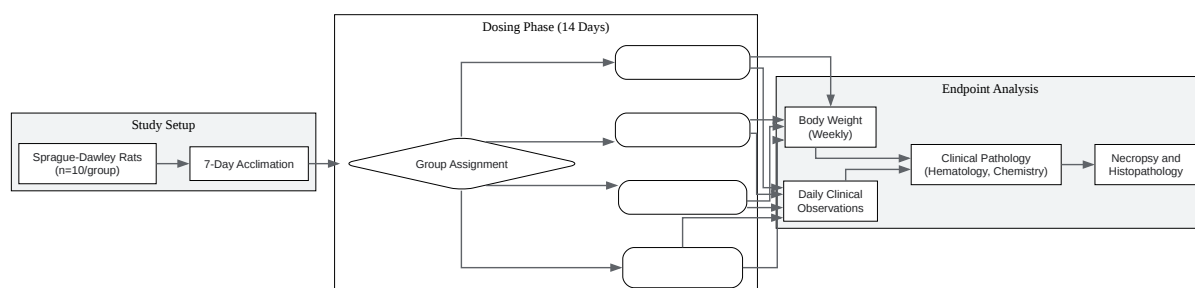
### Potency and Selectivity Data

Parameter	CTX-712	Comparator
Target Kinase IC <sub>50</sub> (nM)	1.5	5.2
Cellular IC <sub>50</sub> (TMD8 cells, nM)	8.1	25.6
Selectivity (vs. related kinases)	High	Moderate

## Preclinical Safety and Tolerability

A 14-day repeat-dose toxicology study was conducted in Sprague-Dawley rats to evaluate the safety profile of **CTX-712**.

### Safety Study Design



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Caption: Overview of the 14-day repeat-dose toxicology study design.

## Key Safety Findings

Parameter	CTX-712 (up to 300 mg/kg)	Comparator (at equivalent exposure)
Body Weight Change	No significant effect	Minor, transient decrease
Clinical Observations	No adverse findings	Occasional mild lethargy
Clinical Pathology	No significant changes	Minor elevations in liver enzymes
Histopathology	No treatment-related findings	Minimal to mild hepatocellular hypertrophy
No-Observed-Adverse-Effect Level (NOAEL)	300 mg/kg/day	Not formally established in this study

## Experimental Protocols

### TMD8 Xenograft Model

- Cell Line: TMD8 (human DLBCL) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Animal Model: Female athymic nude mice (6-8 weeks old) were used.
- Procedure:  $5 \times 10^6$  TMD8 cells were suspended in 100  $\mu$ L of PBS and Matrigel (1:1) and implanted subcutaneously into the right flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm<sup>3</sup>. Mice were then randomized into treatment groups (n=8 per group).
- Dosing: Compounds were formulated in 0.5% methylcellulose and administered via oral gavage once daily (QD) for 21 days.
- Measurements: Tumor volume was calculated using the formula  $(\text{Length} \times \text{Width}^2)/2$ . Body weight was monitored as a measure of general toxicity. At the end of the study, tumors were excised and weighed.

### In Vitro Kinase and Cellular Assays

- Biochemical Kinase Assay (IC<sub>50</sub>): The inhibitory activity of **CTX-712** against the target kinase was determined using a fluorescence-based assay. The assay measured the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor.
- Cellular Proliferation Assay (IC<sub>50</sub>): TMD8 cells were seeded in 96-well plates and treated with serial dilutions of **CTX-712** or the comparator compound for 72 hours. Cell viability was assessed using a CellTiter-Glo® luminescent assay to measure ATP levels, which correlate with the number of viable cells.

### 14-Day Rat Toxicology Study

- Animal Model: Male and female Sprague-Dawley rats (7-9 weeks old) were used.

- Dosing: **CTX-712** was administered via oral gavage once daily for 14 consecutive days at doses of 50, 150, and 300 mg/kg. A control group received the vehicle alone.
- Assessments: Daily clinical observations, weekly body weight measurements, and food consumption were recorded. On day 15, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were collected, weighed, and processed for histopathological examination.
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